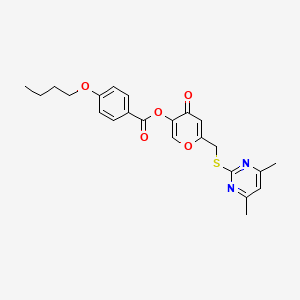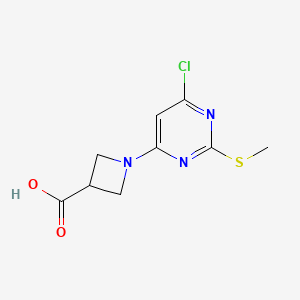![molecular formula C16H12N4O3S B2456805 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034352-20-8](/img/structure/B2456805.png)
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a unique organic compound known for its intricate molecular structure and potential applications across various scientific fields, including chemistry, biology, medicine, and industrial processes. Its complex arrangement of furo[2,3-c]pyridine and benzo[c][1,2,5]thiadiazole moieties makes it an intriguing subject for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide generally involves multi-step organic reactions starting with readily available precursors. The key steps might include:
Synthesis of the furo[2,3-c]pyridine nucleus:
Furan and pyridine derivatives are often used.
Typical reaction conditions include cyclization using catalysts such as palladium.
Formation of the benzo[c][1,2,5]thiadiazole ring:
Employing thiadiazole-building blocks through condensation reactions.
Often requires the use of dehydrating agents.
Industrial Production Methods: For large-scale production, the synthesis might involve:
Continuous flow reactors for improved yield and efficiency.
Catalysts to enhance reaction rates and selectivity.
Optimization of reaction conditions to minimize by-products.
Types of Reactions it Undergoes:
Oxidation and Reduction Reactions:
Oxidation can occur at specific functional groups.
Common reagents include potassium permanganate or hydrogen peroxide.
Substitution Reactions:
Nucleophilic or electrophilic substitutions depending on the reactive sites.
Reagents like sodium hydride or alkyl halides might be involved.
Common Reagents and Conditions:
Catalysts such as palladium or platinum complexes.
Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed:
Depending on the reaction, products might include various substituted derivatives or functionalized analogs.
Scientific Research Applications
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is explored for several applications:
Chemistry:
Used in designing complex molecular architectures.
Functions as a building block in organic synthesis.
Biology:
Studied for its potential as a bioactive compound.
Investigated for enzyme inhibition properties.
Medicine:
Potential in drug design and development, targeting specific biological pathways.
Explored for anti-cancer and anti-inflammatory properties.
Industry:
Applications in creating advanced materials.
Used in the synthesis of specialty chemicals and dyes.
Mechanism of Action
When comparing N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide with other similar compounds:
Similarity:
Compounds like furo[2,3-c]pyridine derivatives or benzo[c][1,2,5]thiadiazole analogs.
Uniqueness:
Its specific substitution pattern and unique structural motifs give it distinct chemical and biological properties.
Comparison with Similar Compounds
Furo[2,3-c]pyridine analogs.
Benzo[c][1,2,5]thiadiazole derivatives.
Other fused heterocyclic compounds with similar frameworks.
Properties
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c21-15(11-1-2-12-13(9-11)19-24-18-12)17-5-7-20-6-3-10-4-8-23-14(10)16(20)22/h1-4,6,8-9H,5,7H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIPSUDFVIQGSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCCN3C=CC4=C(C3=O)OC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/new.no-structure.jpg)
![3-[4-(propan-2-yl)benzenesulfonyl]-N-[(thiophen-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2456723.png)

![3-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2,4-difluorobenzamide](/img/structure/B2456725.png)
![2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2456727.png)


![4-(dimethylsulfamoyl)-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2456735.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2456738.png)
![5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B2456740.png)


![Ethyl 4-oxo-3-phenyl-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2456743.png)
